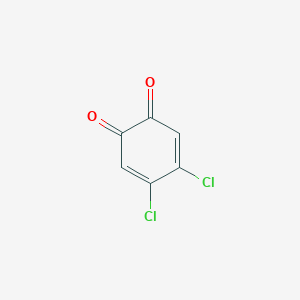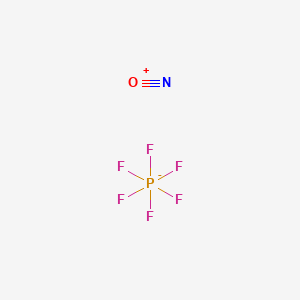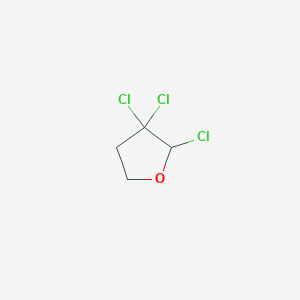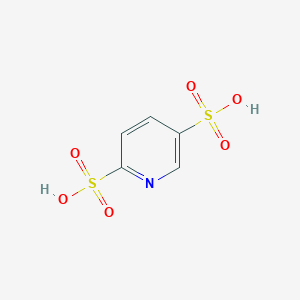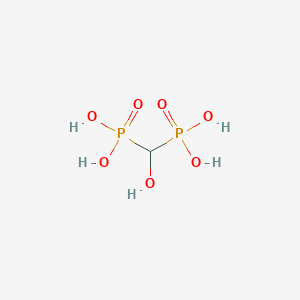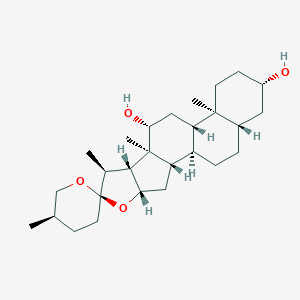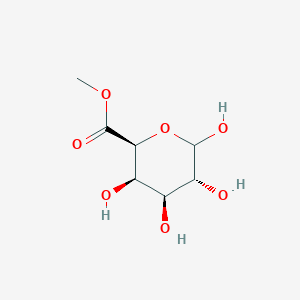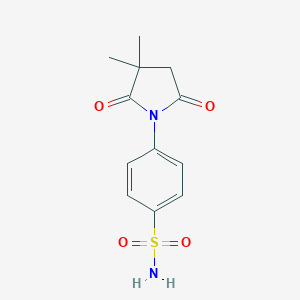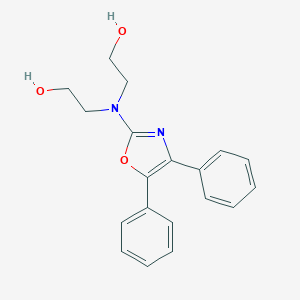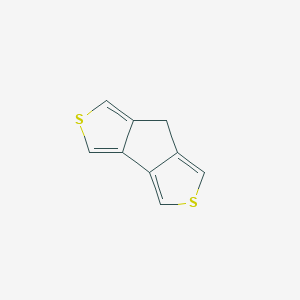
m-Cyclopentadithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M-Cyclopentadithiophene (m-CPDT) is a conjugated organic molecule that has gained significant attention in the scientific community. It is a type of thiophene-based molecule that has a unique structure, making it an excellent candidate for various applications in the field of materials science and organic electronics.
作用機序
The mechanism of action of m-Cyclopentadithiophene in organic electronics is based on its ability to transport charge carriers. The molecule has a conjugated structure that allows it to delocalize electrons, resulting in high charge mobility. When used in OFETs, m-Cyclopentadithiophene acts as a semiconductor, allowing the flow of electrons between the source and drain electrodes. In OPVs, m-Cyclopentadithiophene is used as a donor material that absorbs light and generates charge carriers, which are then transported to the acceptor material.
Biochemical and Physiological Effects:
Currently, there is limited research on the biochemical and physiological effects of m-Cyclopentadithiophene. However, some studies have shown that the molecule has low toxicity and biocompatibility, making it a potential candidate for biomedical applications. For example, m-Cyclopentadithiophene-based materials have been used as biosensors for detecting glucose, cholesterol, and other biomolecules.
実験室実験の利点と制限
One of the main advantages of using m-Cyclopentadithiophene in lab experiments is its high solubility in organic solvents, which makes it easy to handle and process. Additionally, m-Cyclopentadithiophene-based materials have shown excellent performance in various applications, including OFETs, OPVs, and OLEDs. However, one limitation of using m-Cyclopentadithiophene is its sensitivity to air and moisture, which can affect its performance. Therefore, it is essential to handle the molecule under inert conditions to prevent degradation.
将来の方向性
There are several future directions for m-Cyclopentadithiophene research. One area of interest is the development of m-Cyclopentadithiophene-based materials for biomedical applications, such as biosensors and drug delivery systems. Another direction is the synthesis of new m-Cyclopentadithiophene derivatives with improved properties, such as higher charge mobility and stability. Additionally, there is a need for further research on the toxicity and biocompatibility of m-Cyclopentadithiophene-based materials to determine their suitability for biomedical applications.
Conclusion:
In conclusion, m-Cyclopentadithiophene is a conjugated organic molecule that has shown great potential for various applications in the field of materials science and organic electronics. Its unique structure and high charge mobility make it an excellent candidate for use in OFETs, OPVs, and OLEDs. While there is limited research on its biochemical and physiological effects, m-Cyclopentadithiophene has shown low toxicity and biocompatibility, making it a potential candidate for biomedical applications. Further research is needed to explore its full potential and develop new m-Cyclopentadithiophene-based materials with improved properties.
合成法
The synthesis of m-Cyclopentadithiophene can be achieved through various methods, including the Stille coupling reaction, the Suzuki coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most commonly used method for synthesizing m-Cyclopentadithiophene. This method involves the reaction of a stannylated thiophene with a halogenated thiophene in the presence of a palladium catalyst and a base. The final product is obtained after purification through column chromatography.
科学的研究の応用
M-CPDT has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of various organic semiconductors, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). m-Cyclopentadithiophene-based materials have shown excellent performance in these applications due to their high charge mobility, good solubility, and thermal stability.
特性
CAS番号 |
17965-48-9 |
|---|---|
製品名 |
m-Cyclopentadithiophene |
分子式 |
C9H6S2 |
分子量 |
178.3 g/mol |
IUPAC名 |
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-6-2-10-4-8(6)9-5-11-3-7(1)9/h2-5H,1H2 |
InChIキー |
HHSONWXYOAPAQZ-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=CSC=C31 |
正規SMILES |
C1C2=CSC=C2C3=CSC=C31 |
同義語 |
7H-Cyclopenta[1,2-c:3,4-c']dithiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



